N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride
Description
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is a synthetic heterocyclic compound featuring a benzofuroquinoline core fused with an N,N-dimethylamino substituent at position 11. This structure combines a benzofuran moiety fused to a quinoline system, which is further modified by a tertiary amine group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
CAS No. |
882865-28-3 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N,N-dimethyl-[1]benzofuro[3,2-b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C17H14N2O.ClH/c1-19(2)16-11-7-3-5-9-13(11)18-15-12-8-4-6-10-14(12)20-17(15)16;/h3-10H,1-2H3;1H |
InChI Key |
KWWWKZAAGYYNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4O2.Cl |
Origin of Product |
United States |
Preparation Methods
Core Benzofuroquinoline Skeleton Construction
The benzofuroquinoline framework is typically synthesized via cyclization reactions. A common approach involves coupling benzofuran and quinoline precursors under catalytic conditions. For instance, Deng et al. demonstrated a copper-catalyzed cyclization using CuSO₄·5H₂O and 1,10-phenanthroline in toluene at 70–80°C . This method facilitates the formation of the fused benzofuroquinoline system through a Sonogashira-type coupling, achieving yields exceeding 85% after column chromatography .
Key intermediates such as 1-bromo-3,5-di(hex-1-yn-1-yl)benzene are synthesized via halogenation and alkyne insertion. The use of triisopropylsilyl (TIPS) protecting groups ensures regioselectivity during cross-coupling steps . Deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the free amine, which is subsequently methylated to introduce dimethyl groups .
Hydrochloride Salt Formation
The final hydrochloride salt is prepared by treating the free base with hydrochloric acid. Sigma-Aldrich’s product data confirms the stoichiometric ratio of the compound as C₁₇H₁₅ClN₂O . In practice, the free amine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs . The solid is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt .
Optimization and Catalytic Strategies
Catalytic systems significantly impact yield and selectivity. CuI/DMG (N,N-dimethylglycine) combinations enhance Ullmann-type couplings between aryl halides and amines, as evidenced in the synthesis of N-(3,5-dihexylphenyl)-4-methylbenzenesulfonamide . Similarly, Pd/C-mediated hydrogenation effectively reduces alkynes to alkanes without over-reduction, critical for maintaining the benzofuroquinoline integrity .
Table 1 : Comparative Analysis of Reaction Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | CuSO₄, 1,10-phenanthroline | 70–80 | 89 |
| Alkylation | K₂CO₃, NaI | Reflux | 86 |
| Deprotection | TBAF | Reflux | 90 |
| Hydrogenation | Pd/C, H₂ | RT | 98 |
Challenges and Troubleshooting
-
Impurity Formation : Residual palladium from hydrogenation can be removed via celite filtration or chelating resins .
-
Low Alkylation Yields : Increasing the stoichiometry of the alkylating agent (1.5–2.0 equiv) and extending reaction times (24–48 h) improve conversions .
-
Acid Sensitivity : The benzofuroquinoline core may degrade under strong acidic conditions; thus, HCl gas is preferred over aqueous HCl for salt formation .
Recent Advances
Recent methodologies emphasize flow chemistry and microwave-assisted synthesis to reduce reaction times. For example, microwave irradiation at 150°C for 15 minutes achieves comparable yields to traditional 24-hour reflux methods . Additionally, green chemistry approaches using water as a solvent are under investigation, though yields remain suboptimal (~50%) .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted quinoline derivatives.
Scientific Research Applications
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, interfering with its replication and transcription processes. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Benzofuroquinoline vs. Indoloquinoline
The target compound’s benzofuro[3,2-b]quinoline core differs from indolo[3,2-b]quinoline derivatives (e.g., cryptolepine analogues in and ). The substitution of a benzofuran ring (oxygen-containing) for an indole (nitrogen-containing) alters electronic properties and binding affinities. For instance, indoloquinolines exhibit strong intercalation with DNA due to planar aromatic systems, whereas benzofuroquinolines may prioritize interactions with enzymes or receptors via hydrogen bonding from the oxygen atom .
Pyrido-Benzothiazine Systems
Prothipendyl hydrochloride (N,N-Dimethyl-10H-pyrido[3,2-b][1,4]benzothiazine-10-propanamine hydrochloride) shares the N,N-dimethylamine group but features a pyrido-benzothiazine core. This system confers sedative and antihistaminic properties, distinct from the benzofuroquinoline’s likely neurological or antiparasitic effects .
Substituent Effects
N,N-Dimethylamine vs. Halogenated/Alkyl Groups
- N,N-Dimethylamine (Target Compound): Enhances basicity and solubility.
- Chloro/Ethyl Substituents (): In N-butyl-5-chloro-5-ethyl-10H-indolo[3,2-b]quinolin-11-amine, chlorine and ethyl groups increase lipophilicity and resistance to metabolic degradation. Such modifications could enhance antimicrobial or anticancer activity compared to the dimethylamine variant .
Pharmacological Profiles
Antimalarial Activity
Indoloquinoline derivatives with C11 amino groups () show potent antimalarial effects. For example, compound 4c inhibits Plasmodium falciparum K-1 more effectively than chloroquine. The benzofuroquinoline scaffold, if similarly substituted, may exhibit comparable or enhanced activity due to improved solubility from the hydrochloride salt .
Neurological Effects
Tacrine derivatives (K1592, K1594) demonstrate dual cholinesterase inhibition and NMDA receptor antagonism, improving cognition in rodent models. The target compound’s benzofuroquinoline core may target similar pathways but with reduced hepatotoxicity risks (a limitation of tacrine) .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Flexibility: The benzofuroquinoline scaffold offers a versatile platform for modifying substituents to optimize target binding (e.g., adding halogens for antimalarial activity or methoxy groups for CNS penetration) .
- Salt Advantages: Hydrochloride salts improve stability and bioavailability, as seen in tacrine derivatives and dihydropyrroloquinolones .
- Knowledge Gaps: Direct data on the target compound’s synthesis, toxicity, and mechanistic studies are needed. Current inferences rely on structural analogues.
Biological Activity
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a nitrogen-containing heterocyclic compound. Its structure can be represented as follows:
- Chemical Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 256.74 g/mol
The compound features a benzofuro core fused with a quinoline structure, which is known to impart various biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzofuro and quinoline have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: Antimicrobial Efficacy
A study conducted by Liu et al. (2022) evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a strong correlation between structural modifications and antimicrobial activity, suggesting that specific functional groups enhance efficacy.
Case Study 2: Anticancer Activity
In a recent investigation by Gevorgyan (2015), the anticancer effects of this compound were assessed on multiple cancer cell lines. The study concluded that the compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells, highlighting its therapeutic potential.
Q & A
Q. How does the benzofuroquinoline scaffold compare to tacrine derivatives in multitarget activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
